molecular formula C6H6ClNO B1200274 4-Amino-2-chlorophenol CAS No. 3964-52-1

4-Amino-2-chlorophenol

Cat. No.: B1200274
CAS No.: 3964-52-1
M. Wt: 143.57 g/mol
InChI Key: ZYZQSCWSPFLAFM-UHFFFAOYSA-N
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Description

4-Amino-2-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a chlorinated aniline derivative, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a benzene ring, with a chlorine atom substituting one of the hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Amino-2-chlorophenol is utilized in several scientific research applications:

Mechanism of Action

Safety and Hazards

4-Amino-2-chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The main future direction for 4-Amino-2-chlorophenol is in the field of environmental monitoring and human health protection due to its high toxicity, carcinogenic, and mutagenic properties . Its presence in wastewater and water for drinking purposes is subjected to tight legislation . Therefore, the development of new analytical methodologies for the determination of this compound in water is a key piece to reduce contamination of the environment and human health problems .

Biochemical Analysis

Biochemical Properties

4-Amino-2-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with 4-aminoantipyrine in the presence of an alkaline oxidizing agent, resulting in a colorimetric reaction that produces a red color . This interaction is utilized in analytical chemistry for the determination of this compound as a potential impurity in chlorzoxazone bulk powder. The formation constant of the reaction product is 1.2 x 10^4, indicating a very stable reaction product .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In studies involving isolated renal cortical cells from male Fischer 344 rats, this compound exhibited nephrotoxic potential . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The nephrotoxic effects highlight the importance of understanding the cellular impact of this compound to mitigate potential adverse effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with 4-aminoantipyrine in the presence of an oxidizing agent results in a stable reaction product . Additionally, this compound can influence gene expression, further elucidating its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the reaction product of this compound with 4-aminoantipyrine remains stable over time, with a formation constant of 1.2 x 10^4 . Understanding these temporal effects is essential for accurate biochemical analysis and application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving isolated renal cortical cells from male Fischer 344 rats, higher doses of this compound exhibited increased nephrotoxic potential . It is crucial to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe usage in various applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its role as a synthetic precursor in the production of chlorzoxazone highlights its involvement in metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-chlorophenol can be synthesized through several methods. One common approach involves the nitration of 2-chlorophenol to produce 4-nitro-2-chlorophenol, followed by catalytic reduction to yield this compound. The reduction can be carried out using hydrazine hydrate as a reducing agent in the presence of a catalyst such as anhydrous ferric chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of para-chlorophenol, followed by reduction using methods like sodium sulfite reduction, iron powder reduction, or catalytic hydrogenation. The hydrazine hydrate catalytic reduction method is particularly favored due to its high yield and simplicity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium hydroxide are used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: this compound from 4-nitro-2-chlorophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Amino-3-chlorophenol
  • 4-Amino-2,6-dichlorophenol
  • 2-Amino-5-chlorophenol
  • 2-Amino-4-chlorophenol

Comparison: 4-Amino-2-chlorophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-amino-3-chlorophenol, it has different electronic and steric properties, affecting its behavior in chemical reactions. The presence of the chlorine atom in the ortho position relative to the hydroxyl group distinguishes it from other similar compounds, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQSCWSPFLAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192743
Record name 3-Chloro-4-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-52-1
Record name 4-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3964-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-hydroxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6ZT3B98U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran containing 2 g of Raney nickel catalyst was hydrogenated in a Parr shaker at 50 p.s.i. hydrogen pressure. The mixture was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 4-amino-2-chlorophenol (1A), as a tan solid, mp: 144°-147° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main toxicological concern regarding 4-amino-2-chlorophenol?

A1: this compound exhibits significant in vitro nephrotoxicity, specifically harming cells in the kidneys. This was demonstrated by increased lactate dehydrogenase (LDH) release from isolated rat renal cortical cells exposed to the compound. [, ]. The extent of damage appears dependent on the concentration of this compound. [].

Q2: How does the structure of this compound relate to its toxicity compared to similar compounds?

A2: Research suggests that both the number and position of chlorine atoms, as well as the relative positions of the amino and hydroxyl groups, influence the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, this compound and 4-amino-2,6-dichlorophenol showed more potent cytotoxicity than 2-amino-4,5-dichlorophenol. [] This highlights the importance of structural features in dictating the toxicological profile within this class of compounds.

Q3: What is the role of antioxidants in this compound toxicity?

A3: Studies show that antioxidants like ascorbate, glutathione, and N-acetyl-L-cysteine can protect against this compound-induced cell death in isolated rat kidney cells [, ]. This suggests that the compound's toxicity may involve the generation of reactive oxygen species or oxidative stress, which these antioxidants can mitigate.

Q4: Is there evidence that metabolic activation by enzymes is involved in this compound toxicity?

A4: Research using specific enzyme inhibitors suggests that neither cytochrome P450 enzymes (CYPs) nor flavin mono-oxygenases (FMOs) are primarily responsible for activating this compound into a toxic metabolite []. This implies that the compound's toxicity might arise from its inherent chemical properties or involve alternative metabolic pathways.

Q5: What is a known application of this compound in medicinal chemistry?

A5: this compound serves as a key starting material in the synthesis of hydroxy-substituted benzothiazole derivatives []. These derivatives exhibit promising antibacterial activity against Streptococcus pyogenes, a bacterium responsible for various infections. This highlights the potential of this compound as a scaffold for developing novel antibacterial agents.

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